4-Phenylpiperidin-4-ol hydrochloride

Description

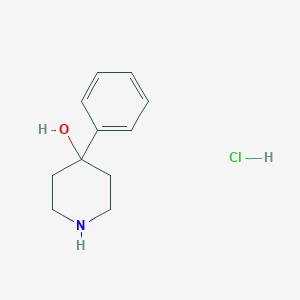

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETKGOFWOWUIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5004-94-4 | |

| Record name | 4-phenylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 Phenylpiperidin 4 Ol Hydrochloride

Established Synthetic Routes to 4-Phenylpiperidin-4-ol (B156043) and its Hydrochloride Salt

The traditional synthesis of 4-phenylpiperidin-4-ol and its subsequent conversion to the hydrochloride salt primarily revolves around two core strategies: Grignard reactions and alkylation of the piperidine (B6355638) ring.

Grignard Reaction-Based Syntheses: Mechanistic Insights and Optimization

The Grignard reaction is a cornerstone for the formation of the 4-phenylpiperidin-4-ol scaffold. This method typically involves the reaction of a phenylmagnesium halide with a suitably protected 4-piperidone (B1582916) derivative.

Mechanism: The synthesis commences with the formation of the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium metal in an ethereal solvent like anhydrous tetrahydrofuran (B95107) (THF). This is followed by the nucleophilic attack of the phenyl group from the Grignard reagent on the electrophilic carbonyl carbon of a protected 4-piperidone. The choice of the N-protecting group on the piperidone is crucial to prevent side reactions. Common protecting groups include benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc). The reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 4-phenylpiperidin-4-ol. The final step involves the treatment of the free base with hydrochloric acid to afford the stable hydrochloride salt.

Optimization: Key to a successful Grignard synthesis is the careful control of reaction conditions. The reaction is highly sensitive to moisture and protic solvents, which can quench the Grignard reagent. Therefore, anhydrous conditions are paramount. The temperature is also a critical parameter; the initial formation of the Grignard reagent and its subsequent reaction with the piperidone are often carried out at low temperatures (e.g., -78 °C) to minimize side reactions and enhance selectivity. The choice of solvent can also influence the reaction outcome, with THF being a common choice due to its ability to solvate the Grignard reagent effectively.

A common starting material for this synthesis is N-benzyl-4-piperidone. google.com The reaction with phenylmagnesium bromide yields 1-benzyl-4-phenylpiperidin-4-ol. Subsequent debenzylation, often achieved through catalytic hydrogenation, provides 4-phenylpiperidin-4-ol. google.com Alternatively, using N-Boc-4-piperidone allows for deprotection under acidic conditions, which can be conveniently combined with the final salt formation step.

| Starting Material | Reagents | Key Steps | Product |

| N-benzyl-4-piperidone | 1. Phenylmagnesium bromide, THF 2. H3O+ 3. H2, Pd/C | Grignard reaction, Acidic workup, Catalytic hydrogenation (debenzylation) | 4-Phenylpiperidin-4-ol |

| N-Boc-4-piperidone | 1. Phenylmagnesium bromide, THF 2. H3O+ 3. HCl | Grignard reaction, Acidic workup and deprotection | 4-Phenylpiperidin-4-ol hydrochloride |

Alkylation Strategies for Selective Piperidine Ring Functionalization

Alkylation of the piperidine nitrogen is another fundamental approach, although it is more commonly employed in the synthesis of N-substituted derivatives of 4-phenylpiperidin-4-ol rather than the parent compound itself. However, understanding these strategies is crucial for the synthesis of a broader range of related compounds.

Selective N-alkylation of a pre-formed 4-phenylpiperidin-4-ol can be achieved using various alkylating agents in the presence of a base. researchgate.net The choice of base and solvent is critical to control the extent of alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net Common bases include potassium carbonate and sodium hydride, while solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently used. researchgate.net

For the synthesis of the core 4-phenylpiperidin-4-ol structure, a more relevant application of alkylation principles is in the initial preparation of the N-protected 4-piperidone starting material. For instance, the synthesis of N-benzyl-4-piperidone can be achieved by the dialkylation of benzylamine (B48309) with a suitable four-carbon dielectrophile.

Influence of Reaction Conditions on Synthetic Yield and Purity of the Compound

The yield and purity of this compound are significantly influenced by the reaction conditions at each synthetic step.

In Grignard-based syntheses:

Purity of Reagents: The purity of the magnesium and the absence of moisture in the solvent and glassware are critical for high yields.

Temperature Control: Maintaining low temperatures during the Grignard reaction minimizes the formation of byproducts.

Workup Procedure: The method of quenching the reaction and the subsequent extraction and purification steps are crucial for isolating a pure product. A typical workup involves quenching with a saturated ammonium chloride solution, followed by extraction with an organic solvent like ethyl acetate.

Crystallization: The final purification of the hydrochloride salt is often achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or isopropanol, which helps in removing any remaining impurities.

General Considerations:

Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is essential to drive the reaction to completion and minimize unreacted starting materials.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) helps in determining the optimal reaction time. icm.edu.plresearchgate.net

Advanced Synthetic Approaches to this compound and its Derivatives

In recent years, advancements in synthetic methodology have led to the development of more efficient and sustainable approaches for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. mdpi.comeurekaselect.com

The application of microwave irradiation to the Grignard reaction for the synthesis of 4-phenylpiperidin-4-ol has the potential to significantly reduce reaction times. The rapid and uniform heating provided by microwaves can enhance the rate of both the Grignard reagent formation and its subsequent addition to the 4-piperidone. mdpi.com Similarly, microwave-assisted N-alkylation reactions of piperidine derivatives have been shown to be highly efficient. sci-hub.box

| Method | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for higher yields, improved energy efficiency. mdpi.comeurekaselect.com |

Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers several advantages for the large-scale production of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for automation and process control. wipo.int

The synthesis of this compound can be adapted to a continuous flow process. This would involve pumping the reactants through a series of reactors where each synthetic step occurs in a specific zone. For example, the formation of the Grignard reagent could occur in a first reactor, which then flows into a second reactor to be mixed with the 4-piperidone solution. The subsequent workup and salt formation could also be integrated into the flow system. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and improved scalability. A patent for the continuous flow synthesis of a related compound, 4-chlorophenylhydrazine (B93024) salt, highlights the potential of this technology for producing high-purity products with high yields in a significantly shortened reaction time. wipo.int

| Method | Key Advantages |

| Continuous Flow Chemistry | Enhanced safety, improved scalability, better process control, potential for higher purity and yield. wipo.int |

Stereoselective Synthetic Techniques for Diastereoisomeric Control

The synthesis of substituted 4-phenylpiperidin-4-ol derivatives often yields multiple diastereoisomers. Controlling the stereochemical outcome is crucial for isolating compounds with specific pharmacological or material properties. Research has focused on directing the stereochemistry during the formation of the piperidine ring or through the addition of substituents to a pre-existing piperidone core.

One key approach involves the reaction of a substituted 4-piperidone with an organometallic reagent. For instance, the addition of phenyl-lithium to 3-methyl-4-piperidone has been studied to determine the resulting proportions and configurations of the diastereoisomeric products. rsc.org The stereochemical outcome of such additions is influenced by factors like the nature of the N-substituent on the piperidone, the solvent, and the reaction temperature. The configuration of the resulting diastereoisomers, specifically various 3-methyl-4-phenylpiperidin-4-ols, can be determined using proton magnetic resonance data. rsc.org

A highly flexible and diastereoselective method for creating substituted piperidin-4-ols involves a one-pot sequence featuring a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This strategy demonstrates excellent diastereoselectivity in the ring formation step. nih.gov The process can be adapted to achieve enantiomeric synthesis by starting with chiral amines derived from chiral sulfinyl imines. nih.gov

Below is a summary of findings on diastereoselective synthesis leading to piperidin-4-ol derivatives.

Table 1: Diastereoselective Synthesis of Substituted Piperidin-4-ols

| Precursor | Reagent | Key Transformation | Diastereoselectivity | Reference |

|---|---|---|---|---|

| N-Homopropargyl amide | Gold catalyst, Catecholborane | Sequential cyclization, reduction, and Ferrier rearrangement | Excellent | nih.gov |

| 1-Benzyl-3-methyl-4-piperidone | Phenyl-lithium | Nucleophilic addition | Forms diastereoisomeric mixture | rsc.org |

Key Chemical Transformations Involving 4-Phenylpiperidin-4-ol

The 4-phenylpiperidin-4-ol scaffold, characterized by its tertiary alcohol and secondary amine, is a versatile platform for a variety of chemical modifications.

Oxidation Reactions of the Hydroxyl Group

The tertiary hydroxyl group in 4-phenylpiperidin-4-ol is generally resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. Oxidation of this group often requires harsh conditions that can lead to cleavage of the carbon-carbon bonds adjacent to the alcohol. However, specific reagents can effect transformation. For instance, the oxidation of allylic alcohols to the corresponding enones in related complex syntheses has been achieved using reagents like 2-iodoxybenzoic acid (IBX) in refluxing ethyl acetate. While not directly on the title compound, this demonstrates a potential pathway for similar structures.

Reduction Processes of the Piperidine Ring System

The piperidine ring in 4-phenylpiperidin-4-ol is a saturated heterocyclic system and, as such, is not susceptible to further reduction without undergoing ring-opening reactions. However, the term "reduction processes of the piperidine ring system" can encompass the reductive cleavage of substituents attached to the ring, particularly at the nitrogen atom.

A common transformation in piperidine chemistry is the removal of an N-benzyl protecting group. This is typically achieved through catalytic hydrogenation. For example, a by-product in one reaction series was identified as 3-methyl-4-phenyl-1-propionylpiperidin-4-ol, which was formed through a displacement of an N-benzyl group. rsc.org This type of N-dealkylation via reductive methods is a key strategy for manipulating the piperidine nitrogen.

Nucleophilic Substitution Reactions for Diverse Functionalization

The hydroxyl group and the secondary amine of 4-phenylpiperidin-4-ol are primary sites for nucleophilic reactions, allowing for extensive functionalization. The nitrogen atom can be readily derivatized. For example, the free nitrogen on the piperidine ring allows for subsequent intramolecular alkylations, providing rapid access to fused ring systems like quinolizidines and indolizidines. nih.gov

The hydroxyl group can also be a site for substitution, though it typically requires activation first (e.g., conversion to a sulfonate ester or halide). More directly, the 4-phenylpiperidin-4-ol moiety can be incorporated into larger molecular structures. In one study, it was used in a Grignard reaction with a pyrazole (B372694) derivative to synthesize a new, larger molecule, demonstrating its utility as a nucleophilic building block. icm.edu.plicm.edu.pl

Table 2: Functionalization Reactions

| Reaction Type | Reagent/Conditions | Resulting Structure | Reference |

|---|---|---|---|

| N-Alkylation | N/A (intramolecular) | Quinolizidine/Indolizidine skeletons | nih.gov |

| Grignard Reaction | Pyrazole derivative | 4-phenylpiperidin-4-ol substituted pyrazole | icm.edu.plicm.edu.pl |

| N-Acylation | Propionic anhydride | N-propionyl-piperidin-4-ol | rsc.org |

Intramolecular Cyclization Reactions: Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

The structure of 4-phenylpiperidin-4-ol is a valuable starting point for constructing more complex, polycyclic systems through intramolecular cyclization. These reactions can form new carbon-nitrogen or carbon-carbon bonds, leading to fused or bridged heterocyclic frameworks.

A powerful application is the use of piperidin-4-ol products in one-pot intramolecular alkylation reactions. nih.gov By introducing an appropriate electrophilic center elsewhere in the molecule, the piperidine nitrogen can act as an intramolecular nucleophile, leading to the formation of bicyclic alkaloids such as quinolizidines and indolizidines. nih.gov This strategy highlights the efficiency of using the piperidine scaffold to build molecular complexity.

While not starting from the title compound itself, the general principle of intramolecular Diels-Alder reactions is a potent strategy for forming polycyclic systems. mdpi.comrsc.org For example, substituted pyridazines can undergo thermally induced intramolecular [4+2] cycloadditions to create fused benzonitriles. mdpi.com Similarly, the Heck reaction is another powerful tool for C-C bond formation in intramolecular cyclizations to synthesize fused tricyclic indole (B1671886) skeletons. encyclopedia.pub These advanced synthetic methods illustrate potential, albeit more complex, pathways for the elaboration of the 4-phenylpiperidin-4-ol core into novel polycyclic structures.

Structural Elucidation and Stereochemical Analysis of 4 Phenylpiperidin 4 Ol Hydrochloride

Advanced Spectroscopic Characterization Techniques

A multi-faceted approach employing a suite of advanced spectroscopic methods is essential for the unambiguous determination of the molecular structure, conformation, and purity of 4-Phenylpiperidin-4-ol (B156043) hydrochloride. These techniques provide complementary information, allowing for a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity, chemical environment, and spatial arrangement of atoms.

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for probing the carbon framework of 4-Phenylpiperidin-4-ol hydrochloride and its conformational preferences. The chemical shifts of the carbon atoms in the piperidine (B6355638) ring are particularly sensitive to the ring's conformation and the orientation of its substituents. In a chair conformation, which is generally the most stable for piperidine rings, the chemical shifts of the axial and equatorial carbons will differ.

The presence of the phenyl and hydroxyl groups at the C-4 position significantly influences the chemical shifts of the piperidine ring carbons. The quaternary C-4 carbon, being attached to an oxygen and a phenyl group, would be expected to resonate at a characteristic downfield shift. The chemical shifts of the C-2/C-6 and C-3/C-5 carbons provide valuable information about the conformational state of the piperidine ring. Protonation of the piperidine nitrogen to form the hydrochloride salt also induces notable changes in the ¹³C NMR spectrum, typically causing a downfield shift of the carbons adjacent to the nitrogen (C-2 and C-6) due to the inductive effect of the positively charged nitrogen atom.

Table 1: Representative ¹³C NMR Chemical Shifts for 4-Aryl-4-hydroxypiperidine Derivatives

| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |

| C-4 | 70 - 80 | Quaternary carbon bearing hydroxyl and phenyl groups. |

| C-2, C-6 | 45 - 55 | Carbons adjacent to the nitrogen atom; sensitive to N-protonation. |

| C-3, C-5 | 30 - 40 | Methylene carbons of the piperidine ring. |

| C-1' (ipso) | 140 - 150 | Phenyl carbon attached to the piperidine ring. |

| C-2', C-6' (ortho) | 125 - 130 | Phenyl carbons ortho to the piperidine ring. |

| C-3', C-5' (meta) | 128 - 130 | Phenyl carbons meta to the piperidine ring. |

| C-4' (para) | 127 - 129 | Phenyl carbon para to the piperidine ring. |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a representative range based on similar structures.

Proton (¹H) NMR spectroscopy is indispensable for determining the stereochemistry of this compound. The coupling constants between adjacent protons, particularly within the piperidine ring, are dihedral angle-dependent and thus provide crucial information about the relative orientation of the substituents.

In a chair conformation, the coupling constants between axial-axial (J_ax-ax), axial-equatorial (J_ax-eq), and equatorial-equatorial (J_eq-eq) protons are distinct, with J_ax-ax typically being the largest (around 10-13 Hz). The signals for the axial and equatorial protons at C-2/C-6 and C-3/C-5 would be expected to show different multiplicities and coupling constants, allowing for their assignment. The protons of the phenyl group will appear in the aromatic region of the spectrum, and their splitting pattern can provide information about the substitution pattern. The hydroxyl proton and the N-H proton of the hydrochloride salt will appear as exchangeable signals, often broad, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 2: Representative ¹H NMR Data for 4-Aryl-4-hydroxypiperidine Derivatives

| Proton(s) | Typical Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

| Phenyl-H | 7.2 - 7.6 | m | - |

| OH | Variable (often broad) | s | - |

| NH₂⁺ | Variable (often broad) | s | - |

| H-2ax, H-6ax | 3.0 - 3.5 | m | J_ax-ax, J_ax-eq |

| H-2eq, H-6eq | 3.5 - 4.0 | m | J_eq-ax, J_eq-eq |

| H-3ax, H-5ax | 1.8 - 2.2 | m | J_ax-ax, J_ax-eq |

| H-3eq, H-5eq | 2.2 - 2.6 | m | J_eq-ax, J_eq-eq |

Note: The exact chemical shifts and coupling constants for this compound can vary. The data is representative of similar structures. 'm' denotes multiplet, 's' denotes singlet.

The choice of solvent can significantly impact the NMR spectrum of this compound. Polar solvents can form hydrogen bonds with the hydroxyl and N-H groups, leading to changes in their chemical shifts and potentially influencing the conformational equilibrium of the piperidine ring. For instance, in a protic solvent like DMSO-d₆, the exchange rate of the OH and NH protons might be slower compared to a non-polar solvent like CDCl₃, resulting in sharper signals.

Comparing the NMR spectra recorded in different solvents can provide valuable insights into the intermolecular interactions and the stability of different conformers. A significant change in chemical shifts or coupling constants upon changing the solvent may indicate a shift in the conformational equilibrium.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR spectroscopy can confirm the presence of key functional groups.

The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated amine hydrochloride would also appear in this region, often as a broad band with multiple shoulders. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic piperidine ring would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=C stretching vibrations of the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol would be expected in the 1050-1150 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Hydrochloride) | 2400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Tertiary Alcohol) | 1050 - 1150 | Medium to Strong |

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., KBr pellet, Nujol mull) and intermolecular interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analytical Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is an essential tool for assessing the purity of this compound and for identifying any potential impurities.

In an LC-MS analysis, the sample is first separated on an HPLC column, typically a reversed-phase column such as a C18. A suitable mobile phase, often a mixture of water and acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate, is used to elute the compound. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined.

For this compound, the expected protonated molecule [M+H]⁺ would have an m/z corresponding to the molecular weight of the free base plus the mass of a proton. The presence of a single major peak in the chromatogram at the expected retention time and with the correct m/z value would indicate a high degree of purity. Any additional peaks would suggest the presence of impurities, which can be further characterized by their mass spectra.

Table 4: LC-MS Parameters for Purity Assessment of 4-Arylpiperidine Derivatives

| Parameter | Typical Conditions |

| LC System | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Range | m/z 100 - 500 |

| Expected Ion | [C₁₁H₁₅NO + H]⁺ = m/z 178.12 |

Note: These are general parameters and would need to be optimized for the specific instrument and compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular mass. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, which is crucial for confirming its elemental composition. For this compound, the molecular formula is C₁₁H₁₆ClNO. nih.gov The exact mass, which is the calculated mass based on the most abundant isotopes of the constituent elements, and the monoisotopic mass, which is the mass calculated using the exact mass of the principal isotope of each element, have been determined. nih.gov

The precise mass data obtained from HRMS serves as a definitive confirmation of the molecular formula of this compound, distinguishing it from other potential compounds with the same nominal mass.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO | nih.gov |

| Molecular Weight (g/mol) | 213.70 | nih.gov |

| Exact Mass (Da) | 213.0920418 | nih.gov |

| Monoisotopic Mass (Da) | 213.0920418 | nih.gov |

X-ray Crystallography Studies of 4-Phenylpiperidin-4-ol and Analogues

Crystal Structure Determination: Space Group and Unit Cell Parameter Analysis

The crystal structure of the analogue 4-(4-Chlorophenyl)piperidin-4-ol was determined to crystallize in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were precisely measured. These parameters are fundamental for understanding the packing of molecules in the crystal.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data derived from a study on the analogue 4-(4-Chlorophenyl)piperidin-4-ol. researchgate.net

Hydrogen Bonding Networks and Supramolecular Architectures (e.g., Tetrameric Arrangements)

In the crystal structure of 4-(4-Chlorophenyl)piperidin-4-ol, hydrogen bonding plays a crucial role in defining the supramolecular architecture. researchgate.net The molecules are linked into a centrosymmetric tetramer through strong O—H⋯N and weaker N—H⋯O hydrogen bonds. researchgate.net In this arrangement, both the nitrogen and oxygen atoms act as both donors and acceptors for these interactions. researchgate.net These tetrameric units are further connected by hydrogen bonds to form layers. researchgate.net The presence of a hydrogen donor group is critical for forming such stable crystal packings. mdpi.com

Piperidine Ring Conformation: Analysis of Chair, Boat, and Skew-Boat Forms and Substituent Orientations

The six-membered piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable due to minimized angle and torsional strain. youtube.com In the case of the analogue 4-(4-Chlorophenyl)piperidin-4-ol, the piperidine ring adopts an almost ideal chair conformation. researchgate.net

In this chair conformation, the substituents at the C4 position have specific orientations. The hydroxyl (–OH) group and the hydrogen atom on the nitrogen (N–H) occupy axial positions, pointing up and down along the axis of the ring. researchgate.net Conversely, the larger 4-chlorophenyl group occupies an equatorial position, extending out from the "equator" of the ring. researchgate.net This arrangement is typical for 4-aryl-4-hydroxypiperidines, as it minimizes steric hindrance. researchgate.net

Detailed Conformational Analysis and Dynamics of this compound Derivatives

The biological activity and physical properties of 4-Phenylpiperidin-4-ol derivatives are intrinsically linked to their conformational preferences in solution.

Determination of Preferred Conformations for Specific Diastereoisomers

For 4-substituted piperidin-4-ol derivatives, the orientation of the substituents on the piperidine ring is a key determinant of the preferred conformation. In the vast majority of crystal structures of 4-aryl-4-hydroxypiperidines, the hydroxyl group adopts an axial position while the aromatic substituent occupies the equatorial position. researchgate.net This preference is a result of the energetic favorability of placing the bulkier aryl group in the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.com

Therefore, for diastereoisomers of substituted this compound, the most stable and thus preferred conformation would be the one that maintains the bulky aryl group in an equatorial orientation on the chair-form piperidine ring. Any significant deviation from this low-energy conformation would likely be due to specific substitution patterns that introduce overriding steric or electronic effects.

Computational and Theoretical Investigations of 4 Phenylpiperidin 4 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and derive various properties related to chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy three-dimensional structure of molecules. For a pyrazole (B372694) derivative incorporating the 4-phenylpiperidin-4-ol (B156043) structure, ground state geometry optimization was performed using the DFT-B3LYP/6-31G(d) basis set. icm.edu.plresearchgate.net This level of theory provides a balance between computational cost and accuracy for capturing molecular properties. icm.edu.plresearchgate.net The optimization process is crucial as the resulting geometry serves as the foundation for subsequent calculations of molecular orbitals and reactivity descriptors. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy gap between these two orbitals (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. nih.govnih.gov

In a computational study of a 4-phenylpiperidin-4-ol substituted pyrazole derivative (CHP), the HOMO and LUMO energy levels were calculated using the DFT-B3LYP/6-31G(d) basis set. icm.edu.plresearchgate.net The energy gap is also utilized to describe the bioactivity that results from intramolecular charge transfer (ICT). icm.edu.pl

Table 1: Frontier Orbital Energies for a 4-Phenylpiperidin-4-ol Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in specified units |

| ELUMO | Data not available in specified units |

| Energy Gap (ΔE) | Data not available in specified units |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. A study involving a pyrazole derivative of 4-phenylpiperidin-4-ol found that the molecule possesses a high electronegativity and a significant electrophilicity index, as derived from the theoretically estimated HOMO-LUMO values. icm.edu.plresearchgate.neticm.edu.pl

Table 2: Key Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; soft molecules are more reactive. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

These descriptors are commonly derived from HOMO-LUMO energies to predict molecular reactivity.

In Silico Modeling for Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target.

Molecular docking studies have been conducted on a 4-phenylpiperidin-4-ol substituted pyrazole (CHP) to evaluate its interaction with several key protein targets. icm.edu.pl The presence of the 4-phenylpiperidin-4-ol moiety was noted as a primary contributor to the promising biological activities observed. icm.edu.plresearchgate.neticm.edu.pl

DNA Gyrase: This enzyme is a crucial antibacterial target. icm.edu.pl It plays a vital role in bacterial DNA replication, making it a common target for antibiotics. nih.gov

Lanosterol 14 α-demethylase (CYP51): This is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a primary target for antifungal agents. icm.edu.pl

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1) negatively regulates the NRF2 transcription factor, which is a master regulator of the antioxidant response. nih.gov Inhibiting the KEAP1-NRF2 protein-protein interaction can activate this protective pathway. nih.govnih.gov

The docking studies revealed that the CHP molecule exhibited strong binding interactions with these targets, with binding energies ranging from –8.5 to –10.0 kcal/mol, which in some cases exceeded that of standard drugs. icm.edu.pl

Table 3: Molecular Docking Binding Energies for a 4-Phenylpiperidin-4-ol Derivative (CHP)

| Biological Target | PDB ID | Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|

| DNA Gyrase | 2XCT | -10.0 to -8.5 | Antibacterial |

| Lanosterol 14 α-demethylase | 4WMZ | -10.0 to -8.5 | Antifungal |

| KEAP1-NRF2 | 6QME | -10.0 to -8.5 | Antioxidant |

Source: Data from in silico molecular docking studies on a 4-phenylpiperidin-4-ol substituted pyrazole. icm.edu.pl

The computational prediction of chemical selectivity and reaction pathways involves using theoretical models to understand which of several possible reaction outcomes is most likely and the energetic profile of the reaction mechanism. While DFT and other methods are capable of elucidating reaction coordinates and transition states, specific studies detailing the prediction of chemical selectivity and reaction pathways for 4-phenylpiperidin-4-ol hydrochloride were not prominent in the reviewed literature. Such investigations would be a valuable area for future research to complement the existing data on its electronic structure and biological target interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-phenylpiperidin-4-ol substituted pyrazole (CHP) |

| Ciprofloxacin |

| Fluconazole |

| Edaravone |

| Rifampicin |

| DNA Gyrase |

| Lanosterol 14 α-demethylase (CYP51) |

| KEAP1-NRF2 |

Theoretical Characterization of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are dictated by its electronic structure. Computational chemistry offers powerful tools to investigate these properties, with methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) being at the forefront of such studies. These calculations can predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which quantify the probability of a particular electronic transition.

For the broader class of molecules containing the 4-phenylpiperidin-4-ol moiety, computational studies have been employed to understand their electronic and photophysical characteristics. For instance, in a study on a 4-phenylpiperidin-4-ol substituted pyrazole derivative, DFT calculations using the B3LYP functional and the 6-31G(d) basis set were utilized to optimize the molecular geometry and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgpsds.ac.ukmolinspiration.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. acs.org

However, a specific and detailed theoretical characterization of the photophysical properties exclusively for this compound is not extensively documented in publicly available scientific literature. While the computational methodologies are well-established, dedicated studies reporting the calculated absorption spectra, transition energies, and other photophysical parameters for this particular compound are scarce. The application of TD-DFT calculations would be the standard approach to obtain a theoretical UV-Vis spectrum, providing insights into the electronic transitions, which are expected to be primarily π-π* transitions associated with the phenyl ring.

Computational Assessment of Molecular Lipophilicity (e.g., ClogP)

Molecular lipophilicity is a fundamental physicochemical property that describes a compound's affinity for a nonpolar environment compared to a polar one. It is a critical determinant of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The logarithm of the partition coefficient between n-octanol and water (logP) is the most common metric for lipophilicity. While experimental determination of logP can be resource-intensive, computational methods provide a rapid and efficient alternative for its estimation. These calculated logP values are often referred to as ClogP.

Various computational algorithms are available to predict ClogP values, each employing different methodologies, such as those based on atomic contributions or group fragment methods. These tools are widely used in the early stages of research to screen and prioritize compounds with desirable lipophilicity profiles.

For 4-phenylpiperidin-4-ol, the free base of the hydrochloride salt, several computational tools can be used to estimate its lipophilicity. The predicted ClogP values can vary between different software packages due to the underlying algorithms and training datasets used in their development. A comparison of ClogP values from different predictors provides a comprehensive understanding of the compound's likely lipophilic character. PubChemLite, for instance, provides a predicted XlogP value of 1.0 for 4-phenylpiperidin-4-ol. uni.lu Other well-regarded online tools for ClogP prediction include Molinspiration and the Osiris Property Explorer, which utilize their own in-house methods based on large datasets of experimentally determined logP values. organic-chemistry.orgmolinspiration.com The Virtual Computational Chemistry Laboratory's ALOGPS is another resource that calculates logP.

The following table presents a compilation of computationally predicted logP values for 4-phenylpiperidin-4-ol from various sources, illustrating the range of values obtained through different calculation methods.

| Prediction Method/Software | Predicted ClogP Value |

|---|---|

| XlogP (PubChemLite) | 1.0 |

| Molinspiration | Value not directly available in search results |

| Osiris Property Explorer | Value not directly available in search results |

| ALOGPS (Virtual Computational Chemistry Laboratory) | Value not directly available in search results |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies Centered on the 4 Phenylpiperidin 4 Ol Scaffold

Design and Synthesis of Novel Derivatives Incorporating the 4-Phenylpiperidin-4-ol (B156043) Moiety

The strategic design and synthesis of new molecules based on the 4-phenylpiperidin-4-ol moiety have led to the creation of diverse chemical entities with potential applications in photophysics and biology.

Pyrazole-Substituted Derivatives (e.g., 4-phenylpiperidin-4-ol substituted pyrazole (B372694), CHP)

A notable derivative is the 4-phenylpiperidin-4-ol substituted pyrazole, referred to as CHP. icm.edu.plresearchgate.net The synthesis of this highly functionalized pyrazole derivative has been successfully achieved through the reaction of Grignard reagents with pyrazole. icm.edu.plresearchgate.neticm.edu.pl The resulting molecule, CHP, was comprehensively characterized using various analytical techniques, including 1H-NMR, FT-IR, and LC-MS analysis to confirm its physicochemical properties. icm.edu.pl Computational techniques, specifically using the DFT-B3LYP/6-31G(d) basis set, were employed to optimize the molecular geometry and investigate its photophysical properties, such as HOMO-LUMO energy levels. icm.edu.plresearchgate.neticm.edu.pl These studies revealed that CHP possesses a highly electronegative and electrophilic index, suggesting potential for diverse applications. researchgate.neticm.edu.pl The synthesis and subsequent analysis of CHP demonstrate a successful strategy for creating functionalized pyrazole derivatives from the 4-phenylpiperidin-4-ol scaffold. icm.edu.pl

Arylpiperazine Analogues with Modified Pharmacophores

Arylpiperazines are a well-established class of compounds in medicinal chemistry, often targeted for their interactions with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The synthesis of novel arylpiperazine derivatives often involves multi-step procedures. For instance, key intermediates such as 4-((4-phenylpiperazin-1-yl)methyl)anilines can be prepared via the metal-catalyzed reduction of 1-(4-nitrobenzyl)-4-phenylpiperazine (B5146801) precursors. nih.gov These intermediates can then undergo nucleophilic substitution reactions, for example, with various sulfonyl chlorides under microwave irradiation, to yield the final sulfonamide N-arylpiperazine derivatives. nih.gov Another common synthetic route involves the reaction of appropriate chloroalkyl derivatives with the desired arylpiperazines. nih.gov While these methods are established for creating diverse arylpiperazine libraries, the direct incorporation of the 4-phenylpiperidin-4-ol moiety into these specific synthetic pathways is an area for future exploration. The combination of these two pharmacophores could yield novel compounds with unique biological profiles.

Indole (B1671886), Benzofuran (B130515), and Benzothiophene (B83047) Analogs

Indole, benzofuran, and benzothiophene are heterocyclic scaffolds present in numerous bioactive natural products and synthetic drugs. rsc.orgrsc.orgnih.gov The indole scaffold, in particular, is recognized for its ability to be exploited in creating drug-like molecules for a variety of pharmacological targets. nih.govnih.gov The synthesis of these analogues can be complex. For example, novel methods for constructing benzofuran rings include unique free radical cyclization cascades, which are effective for preparing difficult polycyclic benzofuran compounds. rsc.orgnih.gov Other approaches involve the photochemical Wittig reaction to produce 2-aryl/alkyl benzofurans. nih.gov Similarly, various synthetic strategies exist for creating indole and benzothiophene derivatives. nih.gov Although these heterocyclic systems are of great interest, their direct conjugation to the 4-phenylpiperidin-4-ol scaffold is not extensively detailed in recent literature, representing a promising avenue for designing new chemical entities.

Modifications of the Anilidopiperidine Scaffold for Diverse Chemical Entities

The 4-anilidopiperidine scaffold is famously represented by the potent opioid analgesic fentanyl. Extensive research has focused on modifying this scaffold to develop new analogues with varied pharmacological profiles. One approach involves replacing the phenethyl group of fentanyl with various amino acids or acids containing aromatic rings. This strategy, based on the "message-address" concept, led to a new series of N-(1-substituted piperidin-4-yl)-N-phenyl-propionamide analogues designed to probe interactions with opioid receptors.

Another modification strategy involves anchoring the 4-anilidopiperidine (4-ANDP) scaffold to opioid peptides. This has been shown to produce conjugates that, despite the suboptimal opioid activity of the fentanyl surrogates themselves, display potent opioid activity as hybrid molecules. These studies provide valuable insights into the therapeutic potential of linking the 4-anilidopiperidine scaffold to different classes of opioid peptides. Furthermore, other modifications include the synthesis of ureas and carbamates based on the 4-anilidopiperidine structure, replacing the N-propyl moiety or the propylamide function of fentanyl with substituted N-aryl or O-arylcarbamate groups, respectively.

Systematic Investigations of Substituted Piperidine (B6355638) Derivatives with Varying Stereochemistry

The stereochemistry of the piperidine ring is crucial for its biological activity. Systematic studies have been conducted to understand the configuration and conformation of substituted 4-phenylpiperidine (B165713) derivatives. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool in these investigations. For example, studies on diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols used 1H NMR spectral features to determine their specific configurations. rsc.org These analyses can reveal the preferred conformations, such as whether a 4-phenyl group is in an equatorial or axial position, and can identify the presence of less stable conformations like skew-boats. rsc.org

Further research into the stereochemistry of quaternization reactions of N-alkyl-4-phenyl-4-formylpiperidines has shown that the direction of attack by an incoming group is typically axial to the piperidine ring, provided there is no significant steric hindrance. documentsdelivered.com The configurations and probable conformations of the resulting stereoisomers are assigned using NMR characteristics, particularly the chemical shifts of axial and equatorial N-methyl groups. documentsdelivered.com

Elucidation of Structure-Activity Relationships (SAR) in 4-Phenylpiperidin-4-ol Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

For pyrazole-substituted derivatives, the biological activity of CHP, which includes promising in-vitro antifungal and antibacterial properties, is primarily attributed to the presence of the 4-phenylpiperidin-4-ol moiety. icm.edu.plresearchgate.neticm.edu.pl It is suggested that this component enhances the absorption rate of lipids, thereby improving the molecule's pharmacological activity. icm.edu.plresearchgate.net This direct correlation between the core structure and its function is supported by SAR studies. icm.edu.plicm.edu.pl

In the case of 4-anilidopiperidine analogues, modifications have been shown to significantly impact their interaction with opioid receptors. When the phenethyl group of fentanyl was replaced by various aromatic amino acids, the resulting analogues displayed a wide range of binding affinities. Notably, these analogues tend to bind more effectively to the μ-opioid receptor than the δ-opioid receptor, a selectivity attributed to the N-phenyl-N-piperidin-4-yl-propionamide portion of the molecule. Further SAR findings indicate that an additional phenyl group at the β-position can increase binding affinity at the μ-opioid receptor. Conversely, the presence and position of an amino group on a substituent, or substitutions at the 4-position of the phenyl ring, did not appear to be critical for binding to these receptors.

When the 4-anilidopiperidine scaffold was incorporated into opioid peptides, it resulted in significant changes in binding affinities. For example, anchoring the scaffold via a glutamic acid residue in a deltorphin (B1670231) peptide afforded a compound with subnanomolar binding affinity for δ-opioid receptors. This highlights how the strategic placement of the scaffold can dramatically influence receptor interaction.

The following table summarizes research findings on specific derivatives:

| Compound ID | Derivative Class | Key Structural Feature | Research Finding |

| CHP | Pyrazole | 4-phenylpiperidin-4-ol substituted pyrazole | Exhibits in-vitro antifungal and antibacterial activity, attributed to the 4-phenylpiperidin-4-ol moiety. icm.edu.plresearchgate.net |

| OMDM585 | Anilidopiperidine Carbamate | 4-Chlorophenylcarbamate replaces propionamide (B166681) group of fentanyl | Shows moderate antinociceptive activity in vivo. |

| OMDM586 | Anilidopiperidine Carbamate | 3-Chlorophenylcarbamate replaces propionamide group of fentanyl | Shows moderate antinociceptive activity in vivo. |

| Compound 28 | Peptide Conjugate | 4-ANDP scaffold linked to a deltorphin peptide via a Glu residue | Exhibits subnanomolar binding affinity (Ki = 0.28 nM) for δ-opioid receptors. |

These studies collectively demonstrate that the 4-phenylpiperidin-4-ol scaffold is a highly adaptable platform. Its biological activity can be finely tuned through a variety of chemical modifications, from the addition of heterocyclic rings like pyrazole to its incorporation into complex peptide structures. The resulting SAR data are invaluable for the rational design of new therapeutic agents.

Correlation Between Structural Modifications and Biological Activity

The biological activities of 4-phenylpiperidin-4-ol derivatives, including antimicrobial and antiproliferative effects, are significantly influenced by specific structural features.

Antimicrobial Activity:

The antimicrobial potential of piperidine derivatives has been a subject of interest. For instance, the synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has been shown to enhance antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org This suggests that the addition of a thiosemicarbazone moiety to the piperidine ring is a key modification for improving antifungal efficacy. biomedpharmajournal.org Studies on these compounds revealed that they could serve as a template for developing more potent antimicrobial agents. biomedpharmajournal.org

Interactive Data Table: Antimicrobial Activity of Piperidin-4-one Derivatives

| Compound Type | Modification | Resulting Activity |

| Piperidin-4-one | Addition of Thiosemicarbazone Moiety | Enhanced Antifungal Activity |

| 2,6-diaryl-3-methyl-4-piperidones | Synthesis of Thiosemicarbazone Derivatives | Significant Antimicrobial and Antifungal Activity |

Antiproliferative Efficacy:

In the realm of cancer research, derivatives of the piperidine scaffold have demonstrated notable antiproliferative activity. A study involving a series of trans-2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines revealed that the tetrahydropyridine (B1245486) analogues are generally more potent than their saturated piperidine counterparts against human solid tumor cell lines. nih.gov Specifically, one of the aza compounds exhibited remarkable selectivity for the resistant WiDr colon cancer cell line. nih.gov Further investigation into the mechanism of action indicated that these compounds induce a G2/M phase arrest in the cell cycle. nih.gov

Interactive Data Table: Antiproliferative Activity of Piperidine Derivatives

| Compound Class | Key Structural Feature | Potency against Tumor Cell Lines | Noted Selectivity |

| trans-2-alkyl-4-halopiperidines | Saturated Piperidine Ring | Less Potent | - |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | Unsaturated Tetrahydropyridine Ring | More Potent | Selectivity for WiDr cell line observed for compound 5f |

Impact of Substituent Position and Electronic Nature on Binding Affinities to Specific Molecular Targets

The strategic placement and electronic properties of substituents on the 4-phenylpiperidin-4-ol scaffold are critical determinants of binding affinity and selectivity for various receptors and proteins.

Dopamine D2/D3 Receptors:

The development of selective ligands for dopamine D2 and D3 receptors is a significant area of research for treating neuropsychiatric disorders. SAR studies have shown that N-phenylpiperazine analogues can achieve high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov For instance, incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety can lead to high D3 receptor affinity. nih.gov Varying the substituents on the phenyl ring of the N-phenylpiperazine moiety further modulates the D2/D3 receptor subtype affinity and selectivity. nih.gov Specifically, a 2,3-dichlorophenylpiperazine analogue displayed subnanomolar affinity for the D3 receptor. acs.org The nature of the linker and the tail groups, such as 2-indolyl or 2-benzofuranyl functionalities, also plays a crucial role in conferring D3 selectivity by interacting with a secondary binding pocket. acs.org

Opioid Receptors:

The 4-phenylpiperidine scaffold is a well-established template for opioid receptor ligands. SAR studies have identified key structural features that govern activity and selectivity. For example, in a series of flavonoids investigated for opioid receptor activity, the 4'-hydroxyl group was found to be essential for antagonist activity at opioid receptors. nih.gov Its removal abolished activity at µ, δ, and κ receptors. nih.gov Furthermore, the stereochemistry at certain positions can be important for antagonist activity and selectivity. nih.gov

Retinol-Binding Protein 4 (RBP4):

Inhibitors of the interaction between retinol-binding protein 4 (RBP4) and transthyretin (TTR) are being explored for the treatment of metabolic and ophthalmologic diseases. nih.gov SAR studies on small-molecule RBP4 reducers have led to the discovery of potent phenylpyrrolidine derivatives. nih.gov Exploration of the aryl head, a central oxazole (B20620) core, and a propanoic acid tail of a hit compound resulted in the identification of orally available derivatives with potent and long-lasting RBP4-lowering effects in mice. nih.gov Modifications to a 4-(2-(trifluoromethyl)phenyl)piperidine core scaffold have also been pursued to discover novel RBP4 antagonists. nih.gov

Interactive Data Table: Substituent Effects on Binding Affinities

| Target | Scaffold/Compound Class | Substituent/Modification | Impact on Binding Affinity/Selectivity |

| Dopamine D3 Receptor | N-phenylpiperazine analogues | 4-(thiophen-3-yl)benzamide | High D3 affinity |

| N-phenylpiperazine analogues | 2,3-dichlorophenyl substituent | Subnanomolar D3 affinity | |

| Acylaminobutylpiperazines | 2-indolyl or 2-benzofuranyl tail groups | Increased D3 selectivity | |

| Opioid Receptors | Flavonoids | 4'-hydroxyl group | Essential for antagonist activity |

| Retinol-Binding Protein 4 | Phenylpyrrolidine derivatives | Exploration of aryl head, oxazole core, and propanoic acid tail | Discovery of potent and orally available RBP4 reducers |

| Piperidine derivatives | 4-(2-(trifluoromethyl)phenyl)piperidine core | Basis for novel RBP4 antagonists |

Advanced Applications and Emerging Research Directions

Strategic Role of 4-Phenylpiperidin-4-ol (B156043) Hydrochloride as a Versatile Synthetic Intermediate

The utility of 4-Phenylpiperidin-4-ol hydrochloride as a foundational element in organic synthesis is well-established. Its piperidine (B6355638) ring and phenyl group offer multiple points for chemical modification, making it a prized building block for a diverse array of complex molecules. sigmaaldrich.comossila.comapolloscientific.co.uk

The 4-phenylpiperidin-4-ol moiety is integral to the synthesis of sophisticated nitrogen-containing heterocyclic compounds. researchgate.net A notable example is its use in the creation of 4-phenylpiperidin-4-ol substituted pyrazole (B372694) (CHP). researchgate.neticm.edu.pl This synthesis, achieved through the reaction of Grignard reagents with a pyrazole precursor, highlights the role of the 4-phenylpiperidin-4-ol scaffold in generating novel molecular architectures. researchgate.neticm.edu.pl The resulting CHP molecule demonstrates the successful integration of the piperidine scaffold into a more complex, multi-ring system with significant potential in both photophysical and biological applications. researchgate.neticm.edu.plbibliotekanauki.pl

The versatility of the scaffold extends to its use in developing analogs of existing therapeutic agents. Researchers have designed and synthesized small molecule µ-opioid receptor agonists based on the 4-phenylpiperidine (B165713) framework to explore the therapeutic potential of loperamide (B1203769) analogs. nih.govresearchgate.net These efforts underscore the compound's value as a key intermediate for producing libraries of related compounds to investigate structure-activity relationships (SAR). nih.gov

Table 1: Synthetic Applications of the 4-Phenylpiperidin-4-ol Scaffold

| Starting Scaffold | Synthetic Method | Resulting Complex Molecule/System | Research Application | Reference(s) |

|---|---|---|---|---|

| 4-Phenylpiperidin-4-ol | Reaction with Grignard reagents and pyrazole | 4-Phenylpiperidin-4-ol substituted pyrazole (CHP) | Photophysical and biological (antifungal, antibacterial) studies | icm.edu.pl, researchgate.net |

| 4-Phenylpiperidine | Chemical modification and elaboration | Small molecule µ-opioid receptor agonists (Loperamide analogs) | Investigation of therapeutic potential for pain states | nih.gov, researchgate.net |

Beyond its direct incorporation into final target molecules, 4-phenylpiperidin-4-ol is a critical precursor for intermediates used in advanced chemical research. The 4-piperidone (B1582916) structure, from which 4-phenylpiperidin-4-ol can be derived, is a key precursor to N-phenethyl-4-piperidinone (NPP). federalregister.gov NPP is subsequently converted to 4-anilino-N-phenethylpiperidine (ANPP), which serves as the immediate precursor in some synthetic pathways for fentanyl. federalregister.govnih.gov This role places the 4-phenylpiperidine scaffold at a crucial juncture in the synthesis of potent opioid analgesics. bg.ac.rs

Furthermore, derivatives synthesized from this scaffold are themselves subjects of advanced research. The CHP compound, for instance, was created specifically for comprehensive evaluation of its photophysical and biological properties, including in-depth computational studies of its molecular geometry and electronic characteristics. researchgate.neticm.edu.pl This demonstrates the integration of the parent compound into a research pipeline aimed at discovering novel molecules with potential therapeutic relevance. researchgate.neticm.edu.pl

Mechanistic Chemical Biology Investigations Involving 4-Phenylpiperidin-4-ol

Understanding how molecules derived from the 4-phenylpiperidin-4-ol scaffold interact with biological systems is a key area of research. These investigations provide insights into the fundamental mechanisms of action that underpin their biological effects.

The 4-phenylpiperidine scaffold is a recognized pharmacophore for targeting specific biological receptors. Derivatives have been designed as small molecule agonists that show excellent activity at the human µ-opioid receptor. nih.govresearchgate.net This interaction is central to their potential analgesic properties.

In more recent research, in silico studies have been conducted to explore the molecular interactions of derivatives at a deeper level. The 4-phenylpiperidin-4-ol substituted pyrazole (CHP) was computationally docked with several key proteins. researchgate.net The results revealed robust binding interactions at specific sites within DNA Gyrase and Lanosterol 14 α-demethylase, which helps to explain the observed antibacterial and antifungal activities. researchgate.net The study also showed strong interactions with KEAP1-NRF2, indicating potential relevance in pathways related to antioxidant response. researchgate.net

Additionally, studies on various 4-phenylpiperidine derivatives have shown they are substrates for monoamine oxidase (MAO), a critical enzyme in neurotransmitter metabolism. nih.gov Interestingly, the specific substitution pattern on the piperidine ring determines the selectivity for MAO-A or MAO-B, with substitution at the 4th position favoring oxidation by MAO-A. nih.gov

Table 2: Mechanistic Investigations of 4-Phenylpiperidin-4-ol Derivatives

| Derivative/Scaffold | Target Enzyme/Receptor | Key Research Finding | Reference(s) |

|---|---|---|---|

| 4-Phenylpiperidin-4-ol substituted pyrazole (CHP) | DNA Gyrase, Lanosterol 14 α-demethylase, KEAP1-NRF2 | In silico studies showed robust binding interactions, suggesting potential for antibacterial, antifungal, and antioxidant activity. | researchgate.net |

| 4-Phenylpiperidine Scaffold | µ-Opioid Receptor | Scaffold used to design potent agonists, demonstrating its utility in targeting this receptor for analgesic effects. | nih.gov, researchgate.net |

| 4-Phenylpiperidine Derivatives | Monoamine Oxidase (MAO-A/MAO-B) | Derivatives are oxidized by MAO; substitution at the 4th position of the piperidine ring is preferred by the MAO-A isoform. | nih.gov |

A critical aspect of understanding a chemical's behavior, particularly for pharmaceutical applications, is its reactivity and stability under various conditions. The aqueous nitrosation kinetics of 4-phenylpiperidin-4-ol have been investigated to assess the potential for nitrosamine (B1359907) formation, a class of compounds often considered impurities. acs.orgfigshare.com

In these studies, the rate of aqueous nitrosation of 4-phenylpiperidin-4-ol was compared to that of other piperidines and dimethylamine (B145610) (DMA). figshare.com At low concentrations, the nitrosation rate of 4-phenylpiperidin-4-ol was found to be approximately one order of magnitude slower than that of DMA, a benchmark secondary amine. figshare.com Kinetic modeling and experimental results both confirmed that nitrosation of 4-phenylpiperidin-4-ol is effectively prevented under nearly neutral to basic conditions (pH > 6). figshare.com This type of detailed kinetic analysis is crucial for risk assessment in chemical and pharmaceutical processes. acs.orgresearchgate.net

Table 3: Kinetic Findings for Aqueous Nitrosation of 4-Substituted Piperidines

| Compound | Condition | Observation/Result | Significance | Reference(s) |

|---|---|---|---|---|

| 4-Phenylpiperidin-4-ol | Low amine concentration | Nitrosation rate is ~1 order of magnitude slower than Dimethylamine (DMA). | Indicates lower intrinsic reactivity towards nitrosating agents compared to simpler amines. | figshare.com |

| 4-Phenylpiperidin-4-ol | pH > 6 | Nitrosation is prevented under these conditions. | Provides a clear parameter (pH) to control and mitigate the risk of nitrosamine formation. | figshare.com |

| 4-(Naphthalen-1-yl)piperidine hydrochloride | High amine concentration | Nitrosation rates are 3–4 orders of magnitude lower than DMA. | Limited aqueous solubility significantly reduces the reaction rate, lowering risk. | figshare.com |

Development of Multitarget Chemical Entities Derived from the 4-Phenylpiperidin-4-ol Scaffold

The complexity of many diseases has shifted focus from single-target drugs to multi-target-directed ligands (MTDLs) that can modulate several biological pathways simultaneously. nih.govmdpi.com The 4-phenylpiperidin-4-ol scaffold is an attractive starting point for developing such entities due to its proven interaction with multiple receptor types and its synthetic tractability. nih.govresearchgate.net

The 4-phenylpiperidin-4-ol substituted pyrazole (CHP) serves as a prime example of a multitarget entity. researchgate.neticm.edu.pl Research has shown it possesses both antifungal and antibacterial properties, which are attributed to its interactions with distinct targets in fungi and bacteria (Lanosterol 14 α-demethylase and DNA Gyrase, respectively). researchgate.net Furthermore, its interaction with the KEAP1-NRF2 protein complex suggests a third potential activity as an antioxidant, warranting further investigation into this multitarget profile. researchgate.net

The broader N-benzylpiperidine scaffold, to which 4-phenylpiperidin-4-ol belongs, has been explicitly used in the design of MTDLs for complex neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net Researchers have successfully synthesized N-benzylpiperidine analogs that act as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's pathology. nih.gov This strategic approach, building upon a versatile piperidine core, demonstrates the power of the scaffold in generating advanced chemical entities designed to address complex disease mechanisms through simultaneous engagement of multiple targets. nih.govnih.gov

Future Research Avenues and Untapped Potential in Contemporary Organic and Medicinal Chemistry

The foundational structure of this compound presents a fertile ground for exploration in both organic synthesis and medicinal chemistry. While its derivatives have shown promise, the full potential of this scaffold remains largely untapped. Future research is poised to unlock novel applications by leveraging its unique structural and chemical characteristics.

A significant research direction lies in the development of novel therapeutic agents. The 4-phenylpiperidine core is a well-established pharmacophore in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS). wikipedia.org This precedent suggests a high potential for developing new modulators of various receptors and enzymes. For instance, modifications of the piperidine ring and the phenyl group could lead to the discovery of new dopaminergic stabilizers for treating neuropsychiatric disorders. nih.gov Research into derivatives has already shown promise in developing ligands for the D2 dopamine (B1211576) receptor. nih.gov The hydroxyl group at the C4 position offers a key point for chemical modification, allowing for the introduction of diverse functionalities to explore new structure-activity relationships (SAR).

Furthermore, the 4-phenylpiperidin-4-ol moiety has been identified as a contributor to enhanced antimicrobial activity in pyrazole derivatives, suggesting its potential in combating drug-resistant pathogens. icm.edu.plresearchgate.net Future research could focus on synthesizing a new library of compounds where the this compound acts as the central scaffold, with systematic variations to optimize antibacterial and antifungal properties. icm.edu.plresearchgate.net The ability of this moiety to potentially increase lipid solubility and, consequently, pharmacological activity, warrants further investigation in the design of new anti-infective agents. icm.edu.plresearchgate.net

The untapped potential of this compound also extends to the field of neurodegenerative diseases. The piperidine scaffold is a key component in cholinesterase inhibitors used in the management of Alzheimer's disease. mdpi.comnih.gov Future studies could explore derivatives of this compound for their potential as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could offer a more effective therapeutic strategy. nih.gov The synthesis of novel phenoxyethyl piperidine derivatives has already shown promise in this area, indicating that the 4-phenylpiperidin-4-ol backbone is a viable starting point for the development of new treatments for dementia. nih.gov

In the realm of organic chemistry, the development of stereoselective synthetic methods for producing chiral derivatives of 4-phenylpiperidin-4-ol is a promising avenue. mdpi.com The creation of enantiomerically pure forms of this scaffold would be highly valuable for medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Future research could focus on asymmetric catalysis and chiral resolution techniques to access these specific stereoisomers. mdpi.com The availability of such chiral building blocks would open up new possibilities for designing highly selective and potent therapeutic agents.

The following table summarizes potential future research directions and the rationale behind them:

| Research Avenue | Rationale | Potential Applications | Key Compound(s) |

| Novel CNS-Active Agents | The 4-phenylpiperidine scaffold is a known pharmacophore for CNS targets. wikipedia.orgnih.gov | Treatment of neuropsychiatric and neurodegenerative disorders. | This compound and its derivatives |

| New Antimicrobial Agents | The 4-phenylpiperidin-4-ol moiety enhances the antimicrobial activity of derivatives. icm.edu.plresearchgate.net | Combating bacterial and fungal infections, including resistant strains. | This compound and its derivatives |

| Cholinesterase Inhibitors | Piperidine derivatives are effective in managing Alzheimer's disease. mdpi.comnih.gov | Development of new treatments for dementia and Alzheimer's disease. | This compound and its derivatives |

| Asymmetric Synthesis | Access to enantiomerically pure compounds is crucial for developing safer and more effective drugs. mdpi.com | Production of chiral building blocks for drug discovery. | Chiral derivatives of 4-phenylpiperidin-4-ol |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Phenylpiperidin-4-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or reductive amination. For example, reacting 4-chloronitrobenzene with a piperidine derivative under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C, followed by HCl treatment to form the hydrochloride salt . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of aryl halide to amine), solvent polarity (DMF or acetonitrile), and temperature (controlled via reflux) to improve yields. Post-synthesis purification via recrystallization (ethanol/water) removes unreacted precursors .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H NMR (D₂O) shows aromatic protons (δ 7.2–7.5 ppm) and piperidine protons (δ 3.0–3.5 ppm for N–CH₂; δ 1.5–2.0 ppm for CH₂ groups) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 221.1 (free base) and 257.5 (hydrochloride) .

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C₁₁H₁₄NOCl requires C 58.54%, H 6.25%, N 6.20%, Cl 15.69%) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). For in vitro assays, prepare stock solutions in deionized water (10 mM) and dilute in buffer (pH 7.4). Precipitation in low-pH conditions (e.g., gastric fluid simulations) requires stabilizers like cyclodextrins .

Advanced Research Questions

Q. How can researchers ensure the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Key considerations:

Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : The compound acts as a competitive inhibitor of semicarbazide-sensitive amine oxidase (SSAO), binding to the enzyme’s copper-containing active site via its hydroxyl and phenyl groups. Validate via:

- Kinetic assays : Measure using Lineweaver-Burk plots with benzylamine as the substrate .

- Docking simulations : Use AutoDock Vina to model interactions with human SSAO (PDB: 4Q0L) .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Cell lines : Use HEK-293T cells transfected with SSAO for consistency .

- Control impurities : HPLC purity >98% (C18 column, 0.1% TFA/ACN gradient) reduces off-target effects .

- Statistical analysis : Apply ANOVA to compare datasets, accounting for batch variability .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Use reversed-phase HPLC with UV detection:

- Column : Kromasil C18 (150 × 4.6 mm, 5 µm).

- Mobile phase : 0.03 M KH₂PO₄:MeOH (70:30, v/v), 1 mL/min flow.

- Detection : λ = 207 nm. Calibration range: 1–10 µg/mL (R² > 0.999) .

Q. How can low yields in the synthesis of this compound be addressed?

- Methodological Answer : Improve yields by:

- Catalyst optimization : Add Pd/C (5 mol%) for Suzuki-Miyaura coupling steps .

- Byproduct removal : Use aqueous workup (NaHCO₃ wash) to eliminate unreacted aryl halides .

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 120°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products